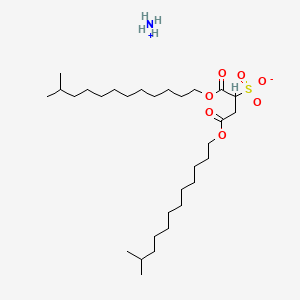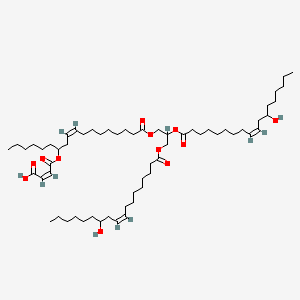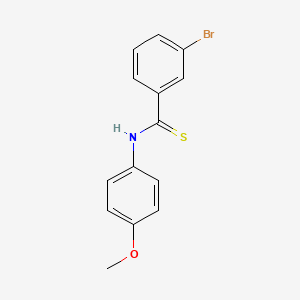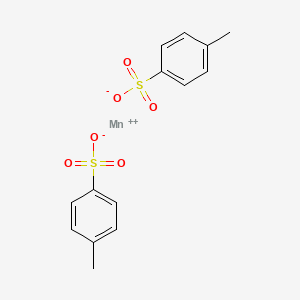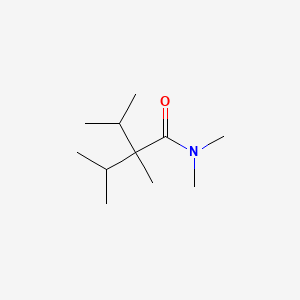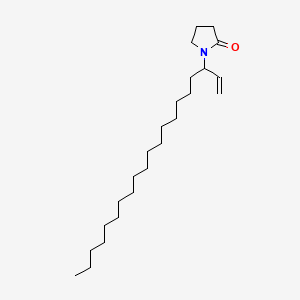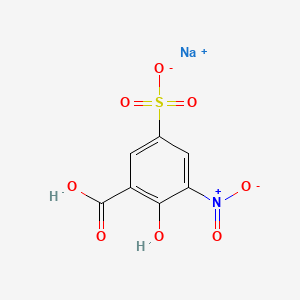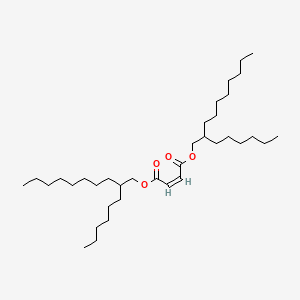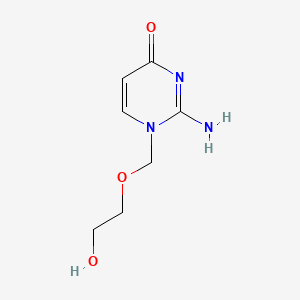
1-((2-Hydroxethoxy)methyl)-isocytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethoxy)methyl)-isocytosine is a synthetic compound that belongs to the class of nucleoside analogs It is structurally related to cytosine, one of the four main bases found in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Hydroxyethoxy)methyl)-isocytosine typically involves the reaction of isocytosine with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol attacks the electrophilic carbon of the isocytosine, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 1-((2-Hydroxyethoxy)methyl)-isocytosine may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Hydroxyethoxy)methyl)-isocytosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-isocytosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be incorporated into nucleic acids for studying DNA and RNA interactions.
Medicine: It has potential as an antiviral agent due to its structural similarity to natural nucleosides.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-isocytosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to the inhibition of viral replication, making it a potential antiviral agent. The molecular targets and pathways involved include DNA and RNA polymerases, which are essential for nucleic acid synthesis.
Comparison with Similar Compounds
1-((2-Hydroxyethoxy)methyl)-6-phenylsulfanylthymine: Another nucleoside analog with antiviral properties.
1-((2-Hydroxyethoxy)methyl)-5-methyluracil:
Uniqueness: 1-((2-Hydroxyethoxy)methyl)-isocytosine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to be incorporated into nucleic acids and interfere with replication processes sets it apart from other similar compounds.
Properties
CAS No. |
91897-92-6 |
|---|---|
Molecular Formula |
C7H11N3O3 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-amino-1-(2-hydroxyethoxymethyl)pyrimidin-4-one |
InChI |
InChI=1S/C7H11N3O3/c8-7-9-6(12)1-2-10(7)5-13-4-3-11/h1-2,11H,3-5H2,(H2,8,9,12) |
InChI Key |
GELNYZOACSQCRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=NC1=O)N)COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


